4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H6F3N3O4. It is characterized by the presence of trifluoromethyl and nitropyrazole groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-nitropyrazole with a trifluoromethyl-containing precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the nitropyrazole group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects .
Comparison with Similar Compounds
Similar compounds to 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid include:
4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid: Lacks the nitro group, which affects its reactivity and applications.
4,4,4-Trifluoro-3-(3-nitropyrazol-1-yl)butanoic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Biological Activity
4,4,4-Trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a nitro-substituted pyrazole moiety, which are known to influence its biological properties. The molecular formula is C8H8F3N3O4, with a predicted density of 1.65 g/cm³ and a boiling point of approximately 385.3 °C .
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit various antimicrobial properties. The introduction of electron-withdrawing groups such as trifluoromethyl and nitro groups enhances their efficacy against bacterial strains. For instance, compounds with similar pyrazole structures have shown significant inhibition against Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Effects
Studies have demonstrated that pyrazole derivatives can exhibit anti-inflammatory properties. The mechanism is often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For example, some derivatives have been shown to reduce levels of TNF-alpha and IL-6 in vitro .
3. Anticancer Potential
The potential anticancer activity of pyrazole derivatives has been explored in several studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with androgen receptors (AR). Notably, the presence of nitro groups has been correlated with enhanced activity against prostate cancer cell lines, suggesting that this compound may act as a selective androgen receptor modulator (SARM) .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
Substituent | Effect on Activity |
---|---|
Trifluoromethyl group | Increases lipophilicity and biological availability |
Nitro group | Enhances potency against certain cancer cell lines |
Pyrazole moiety | Contributes to antimicrobial and anti-inflammatory effects |
The presence of electron-withdrawing groups like the nitro group was found to enhance androgen receptor antagonism significantly, with studies showing lower IC50 values for compounds with such substitutions .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Molecular Structure evaluated various pyrazole derivatives for their antimicrobial efficacy. The findings indicated that compounds similar to this compound displayed potent activity against both Staphylococcus aureus and Escherichia coli, highlighting the importance of substituents in enhancing activity .
Study 2: Anti-inflammatory Mechanisms
In another research article, the anti-inflammatory potential was assessed using in vitro models where the compound significantly reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may serve as a lead for developing new anti-inflammatory agents .
Study 3: Cancer Cell Line Studies
A comprehensive evaluation involving prostate cancer cell lines demonstrated that derivatives bearing the nitro group effectively inhibited cell proliferation and induced apoptosis through AR degradation pathways. This study provided insights into the mechanisms through which these compounds exert anticancer effects .
Properties
IUPAC Name |
4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O4/c8-7(9,10)5(1-6(14)15)12-3-4(2-11-12)13(16)17/h2-3,5H,1H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMDAJQFCOQARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(CC(=O)O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.